AZD-4769
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AZD-4769 bioactive chemical.
科学的研究の応用
1. Treatment of Ovarian Carcinoma
AZD1152, a selective inhibitor of aurora kinase B, has shown potential in the treatment of cisplatin-resistant ovarian carcinoma, both alone and in combination with cisplatin. This inhibitor was found to reduce cell proliferation and induce apoptosis in ovarian cancer cells, suggesting its utility as a therapeutic option (Ma & Li, 2013).
2. Renal Cell Carcinoma Therapy
AZD-2014, a dual mTORC1/2 inhibitor, has shown significant efficacy against renal cell carcinoma (RCC) cells. It surpasses traditional mTORC1 inhibitors in inhibiting RCC cell survival and growth, suggesting its potential as a more effective treatment option for RCC (Zheng et al., 2015).
3. Colorectal Cancer Treatment
AZD-2014 has also been demonstrated to suppress colorectal cancer cell growth effectively. It inhibits both mTORC1 and mTORC2 activation in these cells, highlighting its potential as a therapeutic agent in colorectal cancer treatment (Huo et al., 2014).
4. Targeting KRAS-Dependent Tumors
AZD4785, an antisense oligonucleotide inhibitor of KRAS mRNA, has shown promising preclinical antitumor activity and a favorable safety profile, particularly in lung and pancreatic cancers. This therapeutic approach could be a breakthrough in targeting KRAS-driven human cancers (Ross et al., 2017).
5. Pulmonary Tuberculosis Pharmacokinetics
AZD-5847, a new oxazolidinone derivative, has been studied for its pharmacokinetics in patients with tuberculosis. This research provides important insights for its development as a potential treatment for tuberculosis (Alsultan et al., 2017).
6. Ovarian Cancer Treatment Comparisons
Studies on various AZD compounds (AZD8835, AZD8186, AZD5363) in the context of ovarian cancer have provided valuable insights into the efficacy of PI3K/Akt inhibitors. These compounds have been evaluated for their role in sensitizing chemoresistant ovarian cancer cells to conventional treatments (Wu et al., 2020).
特性
IUPAC名 |
NONE |
---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AZD4769; AZD-4769; AZD 4769. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。